N-Tosyl-p-guanidino-L-phenylalanine methyl ester
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Overview
Description
N-Tosyl-p-guanidino-L-phenylalanine methyl ester is a synthetic compound with the molecular formula C18H22N4O4S . It is a derivative of L-phenylalanine, a naturally occurring amino acid, and is characterized by the presence of a tosyl group (p-toluenesulfonyl) and a guanidino group. This compound is known for its role as a substrate in enzymatic reactions, particularly with trypsin .
Preparation Methods
The synthesis of N-Tosyl-p-guanidino-L-phenylalanine methyl ester involves multiple steps. One common method starts with p-nitro-phenylalanine, which undergoes protection of its amine group with a tert-butyloxycarbonyl group. This is followed by reduction of the nitro group to an amino group, and subsequent reaction with a guanidination agent such as 1-guanidino-3,5-dimethylpyrazole nitrate . The final step involves esterification with methanol to yield the desired compound .
Chemical Reactions Analysis
N-Tosyl-p-guanidino-L-phenylalanine methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can convert the guanidino group to other functional groups.
Substitution: The tosyl group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include hydrogen in the presence of a catalyst for reduction, and various nucleophiles and electrophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Tosyl-p-guanidino-L-phenylalanine methyl ester is widely used in scientific research due to its role as a substrate for enzymes like trypsin and thrombin . It is particularly valuable in studies involving enzyme kinetics and inhibition. The compound’s ability to inhibit thrombin activity makes it useful in research related to blood coagulation and anticoagulant therapies . Additionally, it has applications in the synthesis of selective peptide inhibitors of thrombin .
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes. As a substrate for trypsin, it binds to the enzyme’s active site, allowing for the study of enzyme kinetics and activity . Its inhibition of thrombin involves binding to multiple sites on the enzyme, leading to mixed-type inhibition . This interaction affects the enzyme’s amidase and esterase activities, which are crucial for its role in blood coagulation .
Comparison with Similar Compounds
N-Tosyl-p-guanidino-L-phenylalanine methyl ester is unique due to its specific structure and functional groups. Similar compounds include:
Nα-p-Tosyl-L-arginine methyl ester: Another tosylated amino acid derivative used as a trypsin substrate.
p-Guanidino-L-phenylalanine: A derivative without the tosyl group, used in the synthesis of selective peptide inhibitors.
Compared to these compounds, this compound offers a unique combination of functional groups that make it particularly effective as a trypsin substrate and thrombin inhibitor .
Properties
CAS No. |
59543-10-1 |
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Molecular Formula |
C18H23ClN4O4S |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
methyl (2S)-3-[4-(diaminomethylideneamino)phenyl]-2-[(4-methylphenyl)sulfonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C18H22N4O4S.ClH/c1-12-3-9-15(10-4-12)27(24,25)22-16(17(23)26-2)11-13-5-7-14(8-6-13)21-18(19)20;/h3-10,16,22H,11H2,1-2H3,(H4,19,20,21);1H/t16-;/m0./s1 |
InChI Key |
KUVUSIJRUZOPMY-NTISSMGPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=C(C=C2)N=C(N)N)C(=O)OC.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)OC.Cl |
Origin of Product |
United States |
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